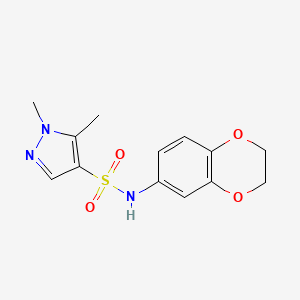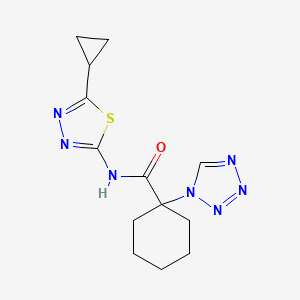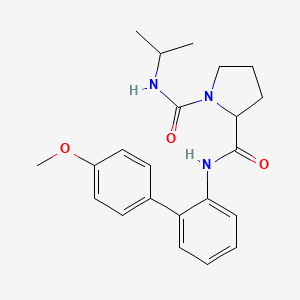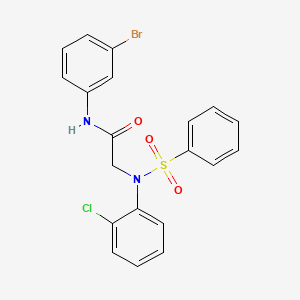![molecular formula C24H34N4O3 B6001276 1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6001276.png)
1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound that features a piperidine ring, a piperazine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[2-Hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol can be compared to other compounds with similar structures, such as:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Another compound with a pyridine ring, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-[3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c29-21-7-10-26(11-8-21)18-22(30)19-31-23-5-3-4-20(16-23)17-27-12-14-28(15-13-27)24-6-1-2-9-25-24/h1-6,9,16,21-22,29-30H,7-8,10-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMXTJUMKXEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(COC2=CC=CC(=C2)CN3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B6001198.png)
![6-[3-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6001208.png)
![[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone](/img/structure/B6001219.png)
![3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-[(2E)-3-phenylprop-2-enoyl]cyclohex-2-en-1-one](/img/structure/B6001221.png)
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6001231.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
![2-[(2-PROPOXYPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6001255.png)
![2-phenyl-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6001267.png)

![1-(1-isopropyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001282.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-N'-propylurea](/img/structure/B6001289.png)

